molecular formula C6H7F3O2 B3099278 (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 135351-20-1

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No. B3099278
CAS RN: 135351-20-1
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ONEGZZNKSA-N
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Description

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one, also known as TFMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the α,β-unsaturated ketone family and has a unique chemical structure that makes it a valuable tool for investigating various biological processes. In

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used extensively in scientific research due to its unique chemical structure and reactivity. This compound has been used as a tool for investigating various biological processes, including protein modification, enzyme inhibition, and DNA damage. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used as a fluorescent probe for detecting the presence of reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is complex and involves multiple pathways. This compound has been shown to react with thiol groups on proteins, leading to protein modification and inhibition. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been shown to induce DNA damage through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one in lab experiments is its high reactivity and specificity. This compound can be used to selectively modify proteins and enzymes, allowing for the investigation of specific biological processes. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one can be easily synthesized and purified using standard laboratory techniques. However, one limitation of using (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is its potential toxicity. This compound can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.

Future Directions

There are several future directions for the use of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one can be used as a tool for investigating the role of reactive oxygen species in various biological processes. Finally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one can be used in the development of new fluorescent probes for detecting the presence of reactive oxygen species in cells.
Conclusion:
In conclusion, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a valuable tool for investigating various biological processes. This compound has a unique chemical structure and reactivity that make it a valuable tool for investigating protein modification, enzyme inhibition, and DNA damage. Additionally, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has a variety of biochemical and physiological effects, and can be used in the development of new drugs and fluorescent probes. However, the potential toxicity of this compound should be taken into consideration when designing experiments.

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

CAS RN

135351-20-1
Record name (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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